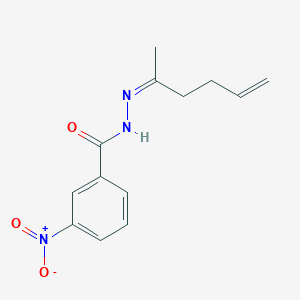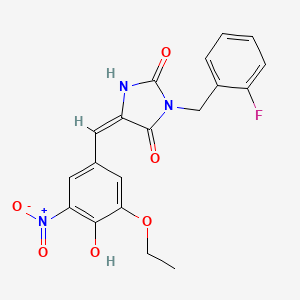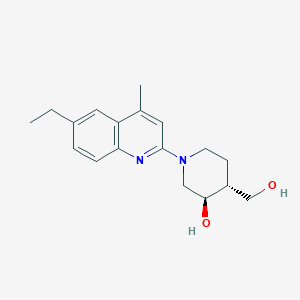
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. MPN is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. In
Mecanismo De Acción
The mechanism of action of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide is not fully understood. However, it has been proposed that N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to have various biochemical and physiological effects. In animal models, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to reduce the levels of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been found to reduce the levels of various oxidative stress markers such as malondialdehyde (MDA) and hydrogen peroxide (H2O2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide in lab experiments is its low toxicity. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to be relatively non-toxic to animals and humans, making it a safe compound to work with. Another advantage of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide is its stability, which allows it to be stored for long periods without degradation.
One of the limitations of using N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide is its relatively high cost, which can make it less accessible for some researchers.
Direcciones Futuras
There are several future directions for research on N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide. One direction is to further explore its potential as an anti-cancer agent. More studies are needed to determine the optimal dosage and treatment regimen for N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide in cancer patients. Another direction is to explore its potential as a pesticide and herbicide. More studies are needed to determine the efficacy and safety of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide as a pesticide and herbicide in various crops. Finally, more studies are needed to explore its potential as a pollutant sensor and fluorescent probe. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has shown promise in detecting various pollutants, and further studies are needed to optimize its sensitivity and selectivity.
Métodos De Síntesis
The synthesis of N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide involves the reaction between 1-methyl-4-penten-1-ol and 3-nitrobenzohydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of around 80°C, and the resulting product is purified through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been found to have potential applications in various fields of scientific research. In the field of medicine, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models.
In the field of agriculture, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been studied for its potential as a pesticide. It has been found to have insecticidal properties and has been effective against various pests such as aphids and whiteflies. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been studied for its potential as a herbicide and has been found to inhibit the growth of weeds.
In the field of environmental science, N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has been studied for its potential as a pollutant sensor. It has been found to be sensitive to various pollutants such as heavy metals and organic pollutants. N'-(1-methyl-4-penten-1-ylidene)-3-nitrobenzohydrazide has also been studied for its potential as a fluorescent probe for detecting various analytes.
Propiedades
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-4-6-10(2)14-15-13(17)11-7-5-8-12(9-11)16(18)19/h3,5,7-9H,1,4,6H2,2H3,(H,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABFRDYWJPJEBT-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluorobenzyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5483096.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)

![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)

![3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5483123.png)
![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)

![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483136.png)
![11-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5483149.png)
![N-butyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5483161.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-thienylmethoxy)phenyl]acrylonitrile](/img/structure/B5483163.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5483170.png)